molecular formula C10H24CuN2O2 B596864 Bis(dimethylamino-2-propoxy)copper(II) CAS No. 185827-91-2

Bis(dimethylamino-2-propoxy)copper(II)

Numéro de catalogue B596864
Numéro CAS: 185827-91-2
Poids moléculaire: 267.86
Clé InChI: AZOFWQDMTKZNMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Bis(dimethylamino-2-propoxy)copper(II)” is an organometallic compound . It is also known as Cu(dmap)2 . This compound is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

“Bis(dimethylamino-2-propoxy)copper(II)” has been used as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications at temperatures ranging from 135 to 170°C . The compound has been shown to undergo ALD using a variety of reducing agents including diethyl zinc, formic acid/hydrazine, and boranedimethylamine .


Molecular Structure Analysis

The molecular structure of “Bis(dimethylamino-2-propoxy)copper(II)” is represented by the linear formula Cu(C5H12NO)2 . The compound has a molecular weight of 267.86 g/mol .


Chemical Reactions Analysis

“Bis(dimethylamino-2-propoxy)copper(II)” is used in the preparation of Cu, Cu2O, or Cu2S films for electronic applications . It is used as an ALD/CVD precursor, indicating its involvement in chemical reactions that lead to the formation of these films .


Physical And Chemical Properties Analysis

“Bis(dimethylamino-2-propoxy)copper(II)” appears as a violet crystalline solid . The exact melting point, boiling point, density, and solubility in H2O are not specified . The compound has an exact mass of 267.113 g/mol .

Applications De Recherche Scientifique

Comprehensive Analysis of Bis(dimethylamino-2-propoxy)copper(II) Applications

Bis(dimethylamino-2-propoxy)copper(II), also known as copper;1-(dimethylamino)propan-2-ol, is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Atomic Layer Deposition (ALD) in Electronics: Bis(dimethylamino-2-propoxy)copper(II) serves as a precursor for ALD, a critical process for creating thin films in electronics. It facilitates the growth of copper(I) oxide (Cu2O) films, which are essential for semiconductor devices . The compound’s ability to deposit high-purity copper films at relatively low temperatures (135 to 170°C) makes it invaluable for producing components with precise electrical properties .

Chemical Vapor Deposition (CVD) in Thin Film Deposition: In thin film deposition, this compound is used in CVD processes to create films of copper, copper(I) oxide, or copper(II) sulfide. These films are integral to the manufacturing of electronic devices, where they serve as conductive or semiconductive layers .

Industrial Chemistry Applications: Bis(dimethylamino-2-propoxy)copper(II) is utilized in industrial chemistry for the deposition of interconnects used in microelectronics. Its role as a precursor in various deposition processes highlights its importance in the production of electronic components .

Pharmaceutical Research: While specific applications in pharmaceuticals are not detailed in the available data, organometallic compounds like Bis(dimethylamino-2-propoxy)copper(II) are known to be used as reagents and catalysts in pharmaceutical research. They may play a role in the synthesis of complex molecules or in the development of new medicinal compounds .

LED Manufacturing: This compound is employed in the manufacturing of LEDs, where it is used to deposit films necessary for the LED’s function. The precise control over film composition and thickness is crucial for the performance and efficiency of LEDs .

Organometallic Chemistry: In organometallic chemistry, Bis(dimethylamino-2-propoxy)copper(II) is a valuable reagent for synthesizing other organocopper compounds. These compounds are often used as catalysts or intermediates in organic synthesis and can facilitate a variety of chemical transformations .

Safety and Hazards

“Bis(dimethylamino-2-propoxy)copper(II)” is associated with certain hazards. The compound has been assigned the signal word ‘Warning’ and hazard statements H315-H319-H335 . Precautionary measures include avoiding contact with the eyes and skin .

Orientations Futures

“Bis(dimethylamino-2-propoxy)copper(II)” continues to be a subject of research, particularly in its use as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications . Its potential for further applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others may be explored in future studies .

Mécanisme D'action

Target of Action

Bis(dimethylamino-2-propoxy)copper(II), also known as copper;1-(dimethylamino)propan-2-ol, is primarily used in the preparation of copper (Cu), copper(I) oxide (Cu2O), and copper(I) sulfide (Cu2S) films for electronic applications . These materials are the primary targets of the compound’s action.

Mode of Action

The compound acts as an atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursor . It interacts with its targets (Cu, Cu2O, or Cu2S films) by depositing a thin layer of the compound onto the target surface. This process occurs at temperatures ranging from 135 to 170°C .

Biochemical Pathways

The compound plays a crucial role in the synthesis of cu, cu2o, or cu2s films, which are essential in various electronic applications .

Result of Action

The primary result of the action of Bis(dimethylamino-2-propoxy)copper(II) is the formation of Cu, Cu2O, or Cu2S films. These films are essential components in various electronic applications . The compound’s action facilitates the deposition of these films onto surfaces, contributing to the manufacture and performance of electronic devices.

Action Environment

The action of Bis(dimethylamino-2-propoxy)copper(II) is influenced by environmental factors such as temperature and air/moisture sensitivity. The deposition process occurs at temperatures ranging from 135 to 170°C . Additionally, the compound is sensitive to air and moisture , which may influence its stability and efficacy.

Propriétés

IUPAC Name

copper;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHFURGQRDMERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26CuN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dimethylamino-2-propoxy)copper(II)

CAS RN

185827-91-2
Record name Bis(dimethylamino-2-propoxy)copper(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What makes Bis(dimethylamino-2-propoxy)copper(II) a suitable precursor for copper oxide thin films?

A1: Bis(dimethylamino-2-propoxy)copper(II) (Cudmap) exhibits several advantageous characteristics as a precursor in Atomic Layer Deposition (ALD) for copper oxide thin films:

  • High Growth Rate: Cudmap demonstrates a relatively high growth rate compared to other copper precursors. [] This allows for faster and more efficient deposition processes, which is crucial for industrial applications.
  • Crystalline Deposits: Initially, Cudmap with ozone as a co-reactant allows for the deposition of crystalline copper oxide (CuO) films at relatively low temperatures (150 °C). [] This crystallinity can be beneficial for specific applications requiring ordered structures.
  • Stoichiometric Modularity: Cudmap's structure allows for controlled doping with other elements, such as aluminum, by alternating ALD cycles with different precursors. [] This enables fine-tuning of the film's properties by precisely adjusting the composition.

Q2: What challenges arise when using Bis(dimethylamino-2-propoxy)copper(II) for copper metallization in 3D Through-Silicon Via (TSV) integration?

A2: While MOCVD using Bis(dimethylamino-2-propoxy)copper(II) shows promise for copper metallization in TSVs, challenges remain:

  • High Aspect Ratio Filling: Uniformly filling high-aspect-ratio TSVs with copper remains a significant hurdle. Further research is needed to optimize deposition parameters and achieve void-free, continuous copper films along the entire depth and sidewalls of these structures. []
  • Seed Layer Integration: Integrating the thin copper seed layer deposited via MOCVD seamlessly with subsequent electroplating steps for bulk copper filling requires careful process control and optimization to ensure good adhesion and electrical conductivity throughout the TSV. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.